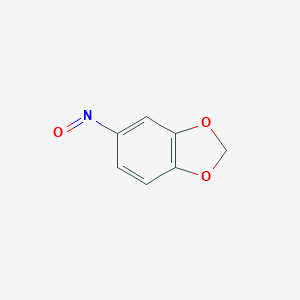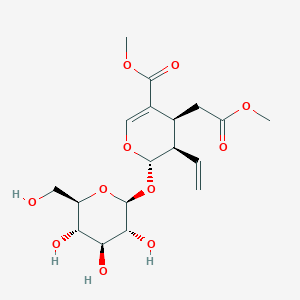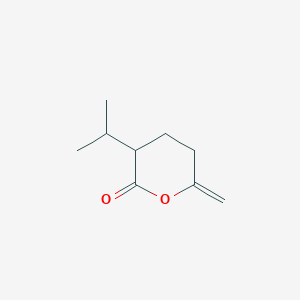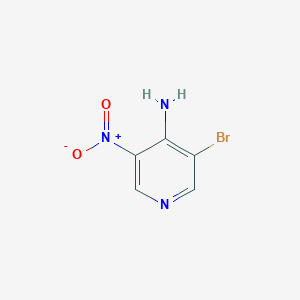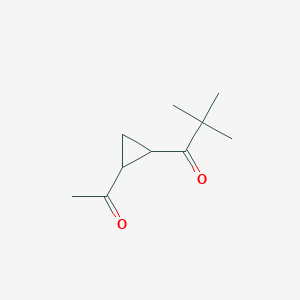![molecular formula C12H21N3O9 B114660 (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol CAS No. 145621-07-4](/img/structure/B114660.png)
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex molecule that has been the subject of extensive scientific research. This molecule is a carbohydrate derivative that has been synthesized using various methods. It has been found to have important applications in the field of scientific research, particularly in the study of biochemical and physiological processes.
作用機序
The mechanism of action of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various enzymes and proteins in the body. This molecule has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular function. It has also been found to stimulate the production of certain proteins, which can have beneficial effects on the body.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It has been found to regulate glucose metabolism, which can have important implications for the treatment of diabetes. It has also been found to have anti-inflammatory and antioxidant effects, which can have beneficial effects on the body.
実験室実験の利点と制限
One of the main advantages of using (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol in lab experiments is its ability to interact with various enzymes and proteins in the body. This can lead to changes in cellular function, which can be studied in detail. However, one of the limitations of using this molecule in lab experiments is its complex structure, which can make it difficult to synthesize and work with.
将来の方向性
There are several future directions for the study of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol. One of the most important directions is the development of new drugs and therapies for various diseases. This molecule has been found to have important applications in the treatment of diabetes, inflammation, and oxidative stress. Another future direction is the study of its interaction with various enzymes and proteins in the body, which can lead to a better understanding of cellular function. Additionally, the development of new synthesis methods for this molecule can lead to more efficient and cost-effective production.
合成法
The synthesis of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex process that involves several steps. One of the most common methods of synthesis involves the use of protecting groups, which are used to prevent unwanted reactions from occurring during the synthesis process. The protected molecule is then deprotected to obtain the final product. Other methods of synthesis include the use of enzymes and chemical reactions, such as esterification and glycosylation.
科学的研究の応用
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several important applications in scientific research. One of the most important applications is in the study of biochemical and physiological processes. This molecule has been found to interact with various enzymes and proteins in the body, which can lead to changes in cellular function. It has also been used in the development of new drugs and therapies for various diseases.
特性
CAS番号 |
145621-07-4 |
|---|---|
分子式 |
C12H21N3O9 |
分子量 |
351.31 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C12H21N3O9/c1-3-10(8(19)9(20)11(21)22-3)24-12-5(14-15-13)7(18)6(17)4(2-16)23-12/h3-12,16-21H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10-,11+,12-/m0/s1 |
InChIキー |
ZFBJUDQCVOFHPT-UEHLDKPZSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
同義語 |
2-azido-2-beta-D-mannopyranosyl-(1,4)-L-rhamnopyranose 2-azido-2-deoxymannopyranosyl-(1,4)-rhamnopyranose 2AMR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




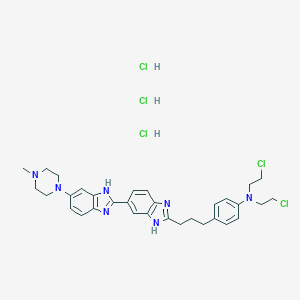
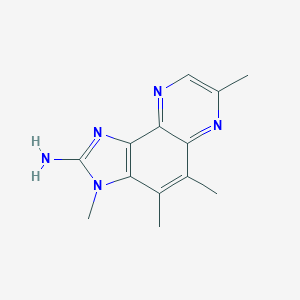

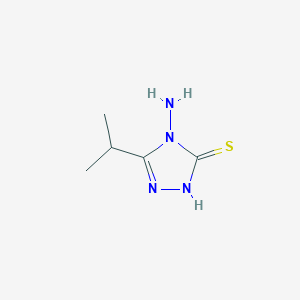
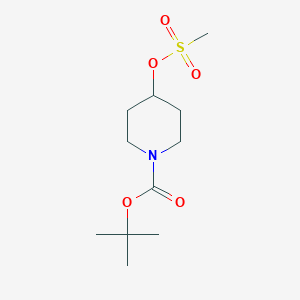
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
